N-cyclopentyl-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
Description
N-cyclopentyl-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Properties
Molecular Formula |
C11H16N4O3 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-cyclopentyl-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C11H16N4O3/c1-7-9(15(17)18)10(14(2)13-7)11(16)12-8-5-3-4-6-8/h8H,3-6H2,1-2H3,(H,12,16) |
InChI Key |
RVTSRZQTXCFCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2CCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentyl hydrazone intermediate. This intermediate is then subjected to nitration and subsequent cyclization to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-cyclopentyl-1,3-dimethyl-4-amino-1H-pyrazole-5-carboxamide .
Scientific Research Applications
Chemistry: In chemistry, N-cyclopentyl-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic applications, including antifungal and insecticidal activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of N-cyclopentyl-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
- N-cyclopentyl-4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 1H-Pyrazole-3-carboxamide derivatives
Comparison: Compared to similar compounds, N-cyclopentyl-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide exhibits unique properties due to the specific positioning of its functional groups. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
